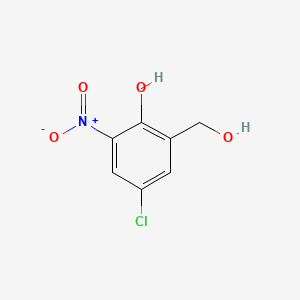

5-Chloro-3-nitrosalicyl alcohol

Description

Contextualization within Substituted Phenolic and Nitroaromatic Compounds

Substituted phenolic compounds are a cornerstone of organic chemistry, with the hydroxyl group profoundly influencing the reactivity of the aromatic ring. ontosight.ai Phenols are generally activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions. acs.org The presence of additional substituents, however, modulates this inherent reactivity.

Nitroaromatic compounds, on the other hand, are characterized by the presence of one or more nitro groups (–NO₂). wikipedia.org This functional group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. nih.govnumberanalytics.com The unique chemistry of nitroaromatic compounds has led to their widespread use in the synthesis of dyes, polymers, and pharmaceuticals. nih.gov 5-Chloro-3-nitrosalicyl alcohol is situated at the intersection of these two major classes of organic molecules, exhibiting properties derived from both the activating phenolic hydroxyl group and the deactivating nitro and chloro substituents.

Chemical Significance of the Nitro and Chloro Functional Groups in Aromatic Systems

The nitro group (–NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance delocalization of electron density from the aromatic ring. wikipedia.orgnumberanalytics.com This strong deactivating effect makes electrophilic aromatic substitution more difficult. nih.gov Conversely, the electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for benzene (B151609) itself. wikipedia.orgmdpi.com

The chlorine atom, a halogen, also exhibits a dual electronic effect. It is electronegative, thus withdrawing electron density from the ring via the inductive effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. While halogens are generally deactivating towards electrophilic aromatic substitution, they are ortho-, para-directing. researchgate.net In this compound, the combined electron-withdrawing effects of the nitro and chloro groups significantly influence the electron density distribution and reactivity of the aromatic ring.

The following table summarizes the key characteristics of the functional groups present in this compound:

| Functional Group | Electronic Effect | Influence on Electrophilic Aromatic Substitution |

| Hydroxyl (-OH) | Activating | Ortho, Para-directing |

| Nitro (-NO₂) | Deactivating | Meta-directing |

| Chloro (-Cl) | Deactivating | Ortho, Para-directing |

Research Trajectory and Future Directions for this compound

The research trajectory for this compound is primarily driven by its potential as a versatile intermediate in organic synthesis. The presence of three distinct functional groups offers multiple avenues for further chemical modification. The nitro group can be reduced to an amine, which is a common precursor for the synthesis of a wide array of nitrogen-containing heterocycles and other functional moieties. numberanalytics.com The phenolic hydroxyl group can undergo etherification or esterification, and the chloro group can be displaced via nucleophilic aromatic substitution, although the conditions for this may be harsh depending on the specific nucleophile and reaction conditions. researchgate.net

Future research is likely to focus on several key areas:

Synthesis of Novel Heterocyclic Compounds: The strategic placement of the functional groups in this compound makes it an ideal starting material for the synthesis of novel heterocyclic systems, which are often the core structures of biologically active molecules.

Development of New Synthetic Methodologies: The unique electronic and steric environment of the molecule could be used to explore and develop new synthetic transformations and catalytic systems.

Materials Science Applications: Nitroaromatic and phenolic compounds can be precursors to polymers and other materials with interesting optical or electronic properties. The specific substitution pattern of this compound could be exploited to create materials with tailored characteristics.

Detailed research findings on this compound itself are not abundant in publicly accessible literature, suggesting that its full potential is yet to be unlocked. However, based on the well-established chemistry of its constituent functional groups, it represents a promising building block for future chemical innovation.

The table below outlines the potential synthetic transformations of this compound:

| Functional Group | Potential Reaction | Product Class |

| Nitro (-NO₂) | Reduction | Aromatic Amine |

| Hydroxyl (-OH) | Etherification/Esterification | Ether/Ester |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Substituted Phenol (B47542) |

| Aromatic Ring | Further Substitution | Polysubstituted Aromatic |

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-2-(hydroxymethyl)-6-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-2,10-11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKWEXOAODIYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228314 | |

| Record name | 5-Chloro-3-nitrosalicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77691-34-0 | |

| Record name | 5-Chloro-2-hydroxy-3-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77691-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-nitrosalicyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077691340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-nitrosalicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-nitrosalicyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-3-NITROSALICYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLZ2FT23XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Chloro 3 Nitrosalicyl Alcohol and Its Precursors

Design and Development of Targeted Synthetic Routes for 5-Chloro-3-nitrosalicyl alcohol

The creation of this compound is not a trivial synthetic endeavor and necessitates a well-designed, multi-step approach. The primary challenge lies in the regioselective introduction of the nitro group onto the chlorinated salicyl backbone.

Multi-Step Synthesis Strategies

A plausible and commonly employed strategy for the synthesis of this compound involves a two-step process starting from a commercially available precursor:

Nitration of 5-Chlorosalicylaldehyde (B124248): The synthesis logically commences with 5-chlorosalicylaldehyde. This precursor already contains the desired chloro and aldehyde functionalities in the correct positions. The key transformation is the electrophilic aromatic substitution, specifically nitration, to introduce a nitro group (-NO₂) onto the aromatic ring. The primary challenge in this step is directing the nitration to the C-3 position, as the directing effects of the existing substituents (hydroxyl, aldehyde, and chloro groups) can lead to a mixture of isomers.

Reduction of 5-Chloro-3-nitrosalicylaldehyde: Once the 5-chloro-3-nitrosalicylaldehyde intermediate is obtained and purified, the final step is the selective reduction of the aldehyde group (-CHO) to a primary alcohol (hydroxymethyl group, -CH₂OH). This transformation yields the target molecule, this compound. It is crucial to use a reducing agent that specifically targets the aldehyde without affecting the nitro group or the aromatic ring.

This sequential approach allows for the systematic construction of the molecule, with purification stages implemented after each key transformation to ensure the integrity of the final product.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters for both the nitration and reduction steps.

For the nitration step , achieving high regioselectivity and yield requires careful control over several factors. The choice of nitrating agent is critical; common reagents include nitric acid in the presence of a strong acid catalyst like sulfuric acid. The reaction temperature must be carefully managed, as nitration is an exothermic process. Lower temperatures often favor higher regioselectivity and prevent over-nitration or side reactions. The solvent system also plays a role; for instance, using acetic acid or acetic anhydride (B1165640) as a solvent can modulate the reactivity of the nitrating species. patsnap.comgoogle.com

For the reduction step , the selection of the reducing agent is paramount to ensure the selective conversion of the aldehyde to an alcohol without reducing the nitro group. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. nih.gov The reaction is generally clean and proceeds with high yield. Optimization would involve adjusting the stoichiometry of the reducing agent and the reaction time to ensure complete conversion of the aldehyde while minimizing any potential side reactions.

The table below summarizes key parameters for optimization in the proposed synthetic route.

| Reaction Step | Parameter to Optimize | Typical Conditions/Reagents | Goal of Optimization |

| Nitration | Nitrating Agent | Fuming Nitric Acid, Nitric Acid/Sulfuric Acid | Control reactivity, maximize 3-nitro isomer |

| Temperature | 0-10°C | Enhance regioselectivity, prevent side reactions | |

| Solvent | Acetic Acid, Acetic Anhydride | Modulate reaction medium, improve solubility | |

| Reduction | Reducing Agent | Sodium Borohydride (NaBH₄) | Selective reduction of aldehyde over nitro group |

| Solvent | Methanol, Ethanol | Provide a protic medium for the reaction | |

| Temperature | Room Temperature | Ensure controlled and complete reaction |

Precursor Identification and Role in this compound Synthesis

The successful synthesis of this compound is fundamentally reliant on the selection of an appropriate starting material that facilitates the introduction of the required functional groups in the correct orientation.

Halogenated Salicyl Derivatives as Starting Materials

Halogenated salicyl derivatives, specifically 5-chlorosalicylaldehyde, serve as the ideal starting point for the synthesis of this compound. fishersci.ca The presence of the chlorine atom at the 5-position from the outset simplifies the synthetic route, as direct chlorination of salicylaldehyde (B1680747) can be complex and may not yield the desired isomer with high selectivity. 5-Chlorosalicylic acid is another viable precursor, though it would require an additional step to reduce the carboxylic acid to an alcohol, a transformation that is generally more challenging than reducing an aldehyde. sigmaaldrich.comnih.gov

The use of 5-chlorosalicylaldehyde provides a stable, commercially available foundation upon which the remaining functional groups can be installed. Its chemical structure already possesses the key hydroxyl group at C-2 and the chloro group at C-5, which are integral to the final product's identity.

Regioselective Nitration Strategies on Precursors

Strategies to enhance regioselectivity towards the 3-position often involve modulating the reaction conditions. Using milder nitrating agents or carrying out the reaction in specific solvent systems can influence the isomeric ratio of the products. rsc.orgpatsnap.com For example, the use of a ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid has been reported to improve the reaction rate of low-temperature nitration of salicylaldehyde. patsnap.com Another approach involves the use of cerium ammonium (B1175870) nitrate (B79036) in acetic acid, which has been shown to yield 3-nitrosalicylaldehyde from salicylaldehyde. patsnap.com The separation of the desired 3-nitro isomer from the 5-nitro byproduct is a crucial subsequent step, often achieved through techniques like fractional crystallization or chromatography. patsnap.comyoutube.com

Purification Techniques and Purity Assessment in Synthetic Processes

Ensuring the chemical purity of this compound and its intermediates is essential for its use in further applications. A combination of purification and analytical techniques is employed throughout the synthesis.

Following the nitration of 5-chlorosalicylaldehyde, the resulting mixture of isomers typically requires separation. Fractional crystallization is a common method, exploiting the different solubilities of the 3-nitro and 5-nitro isomers in a given solvent system. youtube.comColumn chromatography offers a more precise separation method, where the crude product is passed through a stationary phase (like silica (B1680970) gel) and eluted with a mobile phase, separating the components based on their differing affinities for the stationary phase.

Once the final product, this compound, is synthesized, it is purified to remove any unreacted starting materials, reagents, or byproducts. Recrystallization is a standard technique where the crude solid is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor. google.com

The purity of the intermediates and the final product is assessed using a variety of analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of nitroaromatic compounds by separating the components of a mixture and quantifying them. waters.comdtic.milGas Chromatography (GC) , often coupled with a suitable detector like an electron capture detector (ECD), is also used for the analysis of nitroaromatic compounds. dtic.mil Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the chemical structure of the synthesized compound. The melting point of the crystalline solid is also a key indicator of its purity; a sharp melting point range close to the literature value suggests a high degree of purity.

The table below outlines the common purification and analysis techniques.

| Technique | Purpose | Applicable Stage |

| Fractional Crystallization | Separation of isomers | Post-nitration |

| Column Chromatography | High-resolution separation of products | Post-nitration, Final purification |

| Recrystallization | Purification of solid compounds | Final product purification |

| HPLC | Purity assessment and quantification | Intermediate and final product analysis |

| GC-ECD | Purity assessment | Intermediate and final product analysis |

| NMR Spectroscopy | Structural elucidation | Intermediate and final product analysis |

| IR Spectroscopy | Functional group identification | Intermediate and final product analysis |

| Melting Point Analysis | Purity assessment | Final product analysis |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 3 Nitrosalicyl Alcohol

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers a detailed view of the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes of the atoms, a distinct spectral fingerprint of the compound is obtained.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides characteristic peaks corresponding to specific functional groups. For 5-Chloro-3-nitrosalicyl alcohol, the expected FT-IR absorption bands are influenced by the hydroxyl, nitro, chloro, and hydroxymethyl substituents on the benzene (B151609) ring.

The broad absorption band anticipated in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to intermolecular hydrogen bonding. The alcoholic O-H stretch from the hydroxymethyl group is also expected in this region. Aromatic C-H stretching vibrations are predicted to appear around 3100-3000 cm⁻¹.

The nitro group (NO₂) presents two distinct and strong absorption bands. The asymmetric stretching vibration is expected in the 1550-1500 cm⁻¹ range, while the symmetric stretching vibration should appear between 1350-1300 cm⁻¹. The presence of a strong electron-withdrawing nitro group can influence the electronic environment of the benzene ring, affecting the positions of other bands.

Aromatic C=C stretching vibrations typically produce a series of peaks in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group is anticipated around 1260-1200 cm⁻¹, while the C-O stretch of the primary alcohol (hydroxymethyl group) is expected near 1050 cm⁻¹. The C-Cl stretching vibration will likely be observed in the 800-600 cm⁻¹ range. Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are expected below 900 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | O-H Stretch | Phenolic and Alcoholic -OH |

| 3100-3000 | C-H Stretch | Aromatic |

| 1550-1500 | Asymmetric NO₂ Stretch | Nitro |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1350-1300 | Symmetric NO₂ Stretch | Nitro |

| 1260-1200 | C-O Stretch | Phenolic |

| 1050 | C-O Stretch | Primary Alcohol |

| 800-600 | C-Cl Stretch | Chloro |

Raman spectroscopy provides complementary information to FT-IR, as it relies on the scattering of light by molecular vibrations. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra.

For this compound, the symmetric stretching of the nitro group is expected to produce a strong Raman band around 1350-1300 cm⁻¹. The aromatic ring vibrations, particularly the ring breathing mode, will also be prominent in the Raman spectrum, typically in the 1000-900 cm⁻¹ region. The C-Cl stretch, given its polarizability, should also be observable in the 800-600 cm⁻¹ range. The O-H stretching vibrations are generally weak in Raman spectra.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1550 | C=C Stretch | Aromatic Ring |

| 1350-1300 | Symmetric NO₂ Stretch | Nitro |

| 1000-900 | Ring Breathing Mode | Aromatic Ring |

| 800-600 | C-Cl Stretch | Chloro |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, several distinct proton signals are expected.

The phenolic hydroxyl proton (OH) is anticipated to appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent, but typically in the range of 5-8 ppm. The alcoholic hydroxyl proton from the hydroxymethyl group (CH₂OH) would also be a broad singlet, likely in the 2-5 ppm range.

The protons of the hydroxymethyl group (CH₂) are expected to appear as a singlet around 4.5-5.0 ppm. The two aromatic protons on the benzene ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the C4 position is deshielded by the adjacent nitro group and is expected to appear further downfield compared to the proton at the C6 position.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 | d | Aromatic H (H4) |

| ~7.2 | d | Aromatic H (H6) |

| 5.0-8.0 | br s | Phenolic OH |

| ~4.7 | s | CH₂OH |

| 2.0-5.0 | br s | Alcoholic OH |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atom attached to the hydroxyl group (C1) is expected to be significantly deshielded, appearing in the 150-160 ppm range. The carbon bearing the nitro group (C3) will also be downfield due to the strong electron-withdrawing effect of the nitro group. The carbon attached to the chlorine atom (C5) will also show a downfield shift. The carbon of the hydroxymethyl group (CH₂OH) is expected to appear in the 60-65 ppm range. The remaining aromatic carbons will have chemical shifts in the typical aromatic region of 110-140 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 150-160 | C1 (C-OH) |

| 115-125 | C2 (C-CH₂OH) |

| 140-150 | C3 (C-NO₂) |

| 120-130 | C4 |

| 125-135 | C5 (C-Cl) |

| 110-120 | C6 |

| 60-65 | CH₂OH |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced multi-dimensional NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between coupled protons. In this case, a cross-peak between the two aromatic protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the CH₂ protons to the CH₂OH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C1, C2, C3, and C5) by observing their correlations with the aromatic and hydroxymethyl protons. For instance, the CH₂ protons should show a correlation to C1 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can reveal through-space proximity of protons. This could help confirm the spatial arrangement of the substituents on the aromatic ring.

The application of these multi-dimensional NMR techniques would provide a robust and unequivocal structural determination of this compound, complementing the insights gained from 1D NMR and vibrational spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₇H₅ClNO₄, the exact mass is 201.99 g/mol . Different ionization methods provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, typically at 70 eV, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the compound.

The molecular ion peak for this compound would be observed at m/z 202, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be expected for the molecular ion and any chlorine-containing fragments, appearing as M⁺ and M+2 peaks.

Key fragmentation pathways would likely involve the loss of functional groups. Common neutral losses from the molecular ion could include:

Loss of the nitroso group (-NO), resulting in a fragment at m/z 172.

Loss of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z 171.

Loss of a chlorine atom (-Cl), producing a fragment at m/z 167.

Decarbonylation (loss of -CO) from the salicyl aldehyde precursor structure, which is a common fragmentation for aromatic aldehydes.

A plausible fragmentation pattern is detailed in the table below.

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 202/204 | [C₇H₅³⁵ClNO₄]⁺ / [C₇H₅³⁷ClNO₄]⁺ | Molecular Ion (M⁺) |

| 172/174 | [C₇H₅³⁵ClO₃]⁺ / [C₇H₅³⁷ClO₃]⁺ | -NO |

| 171/173 | [C₆H₂³⁵ClNO₃]⁺ / [C₆H₂³⁷ClNO₃]⁺ | -CH₂OH |

| 167 | [C₇H₅NO₄]⁺ | -Cl |

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI. It typically uses a reagent gas like methane (B114726) or ammonia (B1221849) to produce protonated molecules [M+H]⁺. This method is particularly useful for confirming the molecular weight of the compound.

In CI-MS, this compound would be expected to show a prominent quasimolecular ion peak at m/z 203 ([M+H]⁺). The characteristic chlorine isotopic pattern would also be present at m/z 203 and 205. The reduced fragmentation in CI-MS provides a clear indication of the molecular mass, complementing the structural information obtained from EI-MS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules. It is often coupled with liquid chromatography. For this compound, ESI would likely be performed in negative ion mode due to the presence of the acidic phenolic hydroxyl group.

In negative mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at m/z 201 (for ³⁵Cl) and 203 (for ³⁷Cl). This technique is highly sensitive and provides a clear confirmation of the molecular weight. Adduct formation with salts present in the solvent, such as sodium ([M+Na]⁺), might be observed in positive ion mode.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be influenced by its aromatic ring and functional groups.

The electronic spectrum would likely exhibit absorptions arising from π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy transitions associated with the π-electron system of the benzene ring. The presence of substituents like -Cl, -NO, and -OH will shift the absorption maxima (λ_max).

n → π transitions:* These lower-energy transitions involve the non-bonding electrons on the oxygen atoms of the hydroxyl and nitroso groups.

The specific λ_max values would depend on the solvent used due to solvatochromic effects. A hypothetical UV-Vis data table is presented below.

| Type of Transition | Associated Functional Group | Expected Wavelength Range (nm) |

| π → π | Benzene Ring and Substituents | 200 - 280 |

| n → π | Nitroso Group (-NO) | 300 - 400 |

| n → π* | Hydroxyl Group (-OH) | ~270 |

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking. The phenolic hydroxyl group and the nitroso group would be expected to participate in hydrogen bonding, influencing the crystal packing.

Powder XRD (PXRD): If single crystals are not obtainable, PXRD can be used to analyze a polycrystalline sample. The resulting diffractogram provides a fingerprint of the crystalline phase, which is useful for phase identification, purity assessment, and determining lattice parameters.

Chromatographic Techniques for Analysis and Separation

Chromatographic techniques are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima.

Gas Chromatography (GC): Due to its volatility, GC could also be used for the analysis of this compound, likely after derivatization of the polar hydroxyl group to increase its thermal stability and volatility. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity. A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The spot could be visualized under UV light.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an essential technique for the analysis of this compound, allowing for its separation from impurities and related compounds. The method's efficacy is highly dependent on the stationary phase, mobile phase composition, and detector settings.

Research Findings:

Analysis of compounds structurally similar to this compound, such as its isomers like 5-Chloro-2-nitrobenzyl alcohol, provides a strong basis for developing a robust HPLC method. sielc.com A reverse-phase approach is typically employed, utilizing a nonpolar stationary phase with a polar mobile phase. The presence of the phenolic hydroxyl, nitroso, and chloro groups on the benzene ring dictates the compound's retention behavior.

A suitable method would involve a C18 column, which provides the necessary hydrophobicity to retain the analyte. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an acid modifier to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group. For mass spectrometry-compatible methods, a volatile acid like formic acid is preferable to non-volatile acids like phosphoric acid. sielc.com

Below is a representative data table outlining typical HPLC conditions for the analysis of a chloro-nitro substituted aromatic alcohol.

Interactive Data Table: HPLC Parameters for Chloro-Nitro Aromatic Alcohol Analysis

| Parameter | Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic interaction for retaining the analyte. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Elutes the compound. The acid suppresses ionization for better peak shape. sielc.com |

| Gradient | Isocratic or Gradient | An isocratic elution might be sufficient, or a gradient for complex samples. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) | The aromatic ring and nitroso group allow for strong UV absorbance. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Expected Retention Time | 5-10 minutes | Dependent on the exact mobile phase composition. |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Forms

Direct GC-MS analysis of this compound is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. nih.gov To overcome these issues, derivatization of the polar hydroxyl group is a standard and necessary procedure. jfda-online.com

Derivatization Process:

Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups. researchgate.net This process involves replacing the active hydrogen of the -OH group with a trimethylsilyl (B98337) (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for this purpose. researchgate.net The derivatization reaction renders the molecule more volatile and thermally stable, making it amenable to GC analysis. nih.govjfda-online.com

The resulting derivatized compound will have a higher molecular weight and a characteristic mass spectrum that can be used for identification. The increased retention time of the derivative also helps to move its peak away from volatile, interfering analytes in complex sample matrices. nih.gov

Research Findings:

The derivatized this compound can be analyzed using a standard nonpolar capillary GC column, such as one coated with 5% phenyl 95%-dimethylpolysiloxane. mdpi.com The mass spectrometer, operating in electron ionization (EI) mode, will fragment the derivatized molecule in a predictable manner. The mass spectrum would be expected to show a molecular ion peak (M+), along with characteristic fragment ions resulting from the loss of the silyl (B83357) group or other parts of the molecule.

Below is a data table summarizing a typical GC-MS method for the analysis of a derivatized chloro-nitro aromatic alcohol.

Interactive Data Table: GC-MS Parameters for Derivatized Chloro-Nitro Aromatic Alcohol Analysis

| Parameter | Condition | Purpose |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | To increase volatility and thermal stability by silylating the hydroxyl group. researchgate.net |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A common, robust column for separating a wide range of organic compounds. mdpi.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas to carry the sample through the column. mdpi.com |

| Inlet Temperature | 260 °C | Ensures rapid volatilization of the derivatized analyte. mdpi.com |

| Oven Temperature Program | 70 °C (1 min), then ramp at 15 °C/min to 300 °C, hold for 5 min | A typical temperature program to separate compounds with different boiling points. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | Commonly used mass filter for routine GC-MS analysis. |

| Scan Range | 50-550 amu | Covers the expected mass range of the derivatized compound and its fragments. |

| Expected Key Fragments | Molecular Ion (M+), [M-57]+ (loss of tert-butyl), other characteristic ions | Provides structural information for compound identification. |

Scientific Inquiry into this compound Hampered by Lack of Publicly Available Research

Searches for specific quantum chemical calculations, including Density Functional Theory (DFT) studies on its molecular properties, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for reactivity predictions, and Natural Bond Orbital (NBO) analysis for intramolecular interactions, yielded no specific results for this compound. Similarly, information regarding its molecular conformation, energetic landscapes, and the specifics of its intermolecular interactions, such as hydrogen bonding networks in solid and solution phases, remains unpublished in the accessible scientific domain.

While research exists for structurally related compounds, such as 5-chloro-salicylaldehyde and other substituted nitroanilines, direct extrapolation of their computational and theoretical data to this compound would be scientifically unsound. The precise arrangement of the chloro, nitroso, and salicyl alcohol functionalities dictates a unique electronic and structural profile that can only be determined through dedicated investigation.

The absence of this specific data prevents the creation of a scientifically accurate and detailed article as per the requested outline. The scientific community has yet to publish in-depth computational studies on this compound, making a thorough and authoritative discussion on the specified topics currently impossible.

Computational and Theoretical Investigations on 5 Chloro 3 Nitrosalicyl Alcohol

Intermolecular Interactions and Supramolecular Chemistry

Hirshfeld Surface Analysis and Quantitative Molecular Surface Research

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of a promolecule, which is the sum of the spherical atomic electron densities. The surface is defined as the region where the contribution of the molecule's electron density to the total crystal electron density is equal to or greater than the contribution from all other molecules.

Key aspects of this analysis include:

d_norm surfaces: These surfaces are mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii.

A hypothetical Hirshfeld surface analysis of 5-Chloro-3-nitrosalicyl alcohol would be expected to reveal significant interactions involving the hydroxyl, nitroso, and chloro functional groups, as well as the aromatic ring. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl and nitroso groups) would likely result in prominent O···H contacts.

Table 1: Hypothetical Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis

| Interaction Type | Potential Contribution (%) | Description |

| O···H / H···O | High | Represents hydrogen bonding involving the hydroxyl and nitroso groups, which are crucial for the crystal packing. |

| H···H | Moderate to High | Arises from contacts between the hydrogen atoms on the aromatic ring and the hydroxyl group. |

| C···H / H···C | Moderate | Involves interactions between the carbon atoms of the aromatic ring and hydrogen atoms of neighboring molecules, contributing to the overall crystal stability. |

| Cl···H / H···Cl | Moderate | Interactions involving the chlorine atom, which can act as a weak hydrogen bond acceptor. |

| C···C | Low | Potential for π-π stacking interactions between the aromatic rings of adjacent molecules. |

| N···O / O···N | Low | Interactions involving the nitroso group with other heteroatoms. |

| Other Contacts | Low | Includes less frequent interactions such as Cl···C, Cl···N, etc. |

Note: This table is illustrative and based on the expected interactions for the functional groups present in the molecule. Actual percentages would require crystallographic data and computational analysis.

Solvation Thermodynamics and Solvent Effects from a Theoretical Perspective

The study of solvation thermodynamics provides insight into how a solvent influences the properties and behavior of a solute molecule. Theoretical models can be employed to calculate thermodynamic parameters such as the free energy of solvation, which is crucial for understanding solubility, reactivity, and partitioning behavior.

Solvent effects on a molecule like this compound would be significant due to its polar functional groups. The choice of solvent can influence its conformational equilibrium, electronic structure, and spectroscopic properties. Theoretical approaches to studying these effects often involve continuum solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

Key thermodynamic parameters that could be theoretically investigated include:

Gibbs Free Energy of Solvation (ΔG_solv): This is the change in free energy when a molecule is transferred from the gas phase to a solvent. A more negative value indicates greater solubility.

Enthalpy of Solvation (ΔH_solv): Represents the heat change associated with the solvation process.

Entropy of Solvation (ΔS_solv): Reflects the change in disorder of the system upon solvation.

The interactions between this compound and different solvents would vary based on the solvent's polarity, hydrogen bonding capability, and other properties. For example, in protic solvents like water or ethanol (B145695), strong hydrogen bonding interactions with the hydroxyl and nitroso groups would be expected. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would be more prominent.

Table 2: Hypothetical Solvation Free Energies (ΔG_solv) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected ΔG_solv (kcal/mol) - Qualitative | Primary Solute-Solvent Interactions |

| Water | 78.4 | Highly Favorable (Large Negative Value) | Strong hydrogen bonding with the hydroxyl and nitroso groups; dipole-dipole interactions. |

| Ethanol | 24.5 | Favorable (Negative Value) | Hydrogen bonding and dipole-dipole interactions. |

| Acetonitrile (B52724) | 37.5 | Moderately Favorable | Primarily dipole-dipole interactions; weaker hydrogen bond acceptor capabilities. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Favorable | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Chloroform | 4.8 | Less Favorable | Weaker dipole-dipole interactions and potential for weak hydrogen bonding with the chloro group. |

| n-Hexane | 1.9 | Unfavorable (Slightly Negative or Positive) | Primarily weak van der Waals forces (dispersion). |

Note: This table presents a qualitative prediction of the relative solvation free energies. Actual values would require specific quantum chemical calculations.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 3 Nitrosalicyl Alcohol

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, leading to the formation of 3-amino-5-chlorosalicyl alcohol. This conversion can be achieved through various methods, with catalytic hydrogenation and photoreduction being prominent pathways.

Catalytic Hydrogenation Pathways and Selectivity Studies

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst and a source of hydrogen. For the conversion of 5-Chloro-3-nitrosalicyl alcohol to 3-amino-5-chlorosalicyl alcohol, several catalytic systems can be considered. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. acsgcipr.org The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

A key consideration in the catalytic hydrogenation of halogenated nitroaromatics is selectivity. The desired reaction is the reduction of the nitro group without affecting the chlorine substituent (hydrogenolysis). The choice of catalyst and reaction conditions plays a crucial role in achieving this selectivity. For instance, while Pd/C is a very effective catalyst for nitro reduction, it can sometimes promote dehalogenation, especially at higher temperatures and pressures. Raney nickel is also a strong hydrogenation catalyst and can be used for this transformation. learncbse.in

Table 1: Plausible Catalytic Systems for the Reduction of this compound

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Potential Selectivity Issues |

| 10% Pd/C | H₂ gas (1-5 atm) | Ethanol, Methanol | Room temperature to 50°C | Possible dehalogenation |

| PtO₂ (Adams' catalyst) | H₂ gas (1-3 atm) | Acetic Acid, Ethanol | Room temperature | Generally good selectivity |

| Raney Nickel | H₂ gas (30-50 atm) | Ethanol | Room temperature to 80°C | Can be very active, risk of side reactions |

| Sodium Borohydride (B1222165)/NiCl₂ | NaBH₄ | Methanol | 0°C to room temperature | Good for laboratory scale, less dehalogenation |

This table presents plausible conditions based on general knowledge of nitroarene reduction and is not based on specific experimental data for this compound.

Photoreduction Mechanisms and Quantum Yields

The photoreduction of nitroaromatic compounds, particularly those with a benzylic hydrogen atom like this compound, can proceed via an intramolecular redox reaction. Upon irradiation with UV light, the nitro group in its excited state can abstract a hydrogen atom from the benzylic carbinol group. This process typically leads to the formation of a nitroso compound and the corresponding aldehyde. rsc.orgresearchgate.net

The reaction of m-nitrobenzyl alcohol, an analog of the target molecule, upon irradiation in deoxygenated aqueous solutions, has been shown to yield m-nitrobenzaldehyde and azoxy compounds. researchgate.net The quantum yield of such photoreactions can be influenced by factors like the solvent and pH. For instance, the photoreaction of some nitrobenzyl alcohols is known to be more efficient in aqueous solutions compared to organic solvents. rsc.org The mechanism is thought to involve a highly polarized triplet excited state that facilitates protonation at the nitro group, which is a key step in the redox process. rsc.org

Table 2: Expected Products from Photoreduction of this compound

| Reactant | Expected Primary Products | Reaction Conditions |

| This compound | 5-Chloro-3-nitrososalicylaldehyde, 3,3'-Azoxybis(5-chlorosalicylaldehyde) | UV irradiation in aqueous solution |

This table is based on the known photoreactivity of analogous nitrobenzyl alcohols and represents expected, not experimentally confirmed, products for this compound.

Reactions Involving the Hydroxyl and Carbinol Functionalities

The phenolic hydroxyl and the primary carbinol groups in this compound are key sites for derivatization, esterification, and etherification reactions. These transformations are valuable for modifying the compound's properties or for preparing it for analytical procedures.

Derivatization Strategies for Enhanced Reactivity or Analytical Detection

Derivatization of the hydroxyl groups is often necessary to improve the analytical performance in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). libretexts.org For instance, derivatization can introduce a chromophore for enhanced UV detection, a fluorophore for fluorescence detection, or a readily ionizable group for mass spectrometry. nih.govnih.gov

Common derivatization reactions for phenols and alcohols include:

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMS-Cl) to form silyl (B83357) ethers, which are more volatile and suitable for GC analysis.

Acylation: Treatment with acylating agents like acetic anhydride (B1165640) or benzoyl chloride to form esters. This can be used to protect the hydroxyl groups or to introduce a UV-active group.

Dansylation: Reaction with dansyl chloride to introduce a fluorescent tag, significantly enhancing detection sensitivity in HPLC with fluorescence detection. nih.gov

Table 3: Common Derivatizing Agents for Hydroxyl Groups

| Derivatizing Agent | Functional Group Targeted | Purpose of Derivatization |

| Trimethylsilyl chloride (TMS-Cl) | Phenolic -OH, Carbinol -OH | Increased volatility for GC |

| Acetic Anhydride | Phenolic -OH, Carbinol -OH | Protection of -OH, introduction of acetyl group |

| Benzoyl Chloride | Phenolic -OH, Carbinol -OH | Introduction of a UV-active chromophore |

| Dansyl Chloride | Phenolic -OH, Carbinol -OH | Introduction of a fluorescent tag for HPLC-FLD |

This table provides examples of general derivatization strategies applicable to the functional groups present in this compound.

Esterification and Etherification Reactions

Both the phenolic and the carbinol hydroxyl groups can undergo esterification. The reaction of a carboxylic acid with an alcohol to form an ester is typically catalyzed by a strong acid, a process known as Fischer esterification. ma.edulibretexts.org Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used, often in the presence of a base. The relative reactivity of the phenolic versus the carbinol hydroxyl group can be influenced by steric hindrance and the reaction conditions. researchgate.net

Etherification of the phenolic hydroxyl group can be achieved through the Williamson ether synthesis, which involves deprotonation of the phenol (B47542) with a base to form a phenoxide, followed by reaction with an alkyl halide. The carbinol group is less acidic and generally requires different conditions for etherification.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with both electron-donating (hydroxyl) and electron-withdrawing (nitro, chloro) groups, which dictates its susceptibility to substitution reactions.

Due to the presence of the strongly deactivating nitro and chloro groups, electrophilic aromatic substitution on the ring is expected to be difficult. The directing effects of the substituents would need to be considered if such a reaction were to occur.

Conversely, the presence of the electron-withdrawing nitro group positioned ortho and para to the chlorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitro group.

A variety of nucleophiles can participate in SNAr reactions, including alkoxides, amines, and thiols. The reaction of 2-chloro-3-nitro- and 2-chloro-5-nitropyridine (B43025) with amines has been studied, providing a model for the expected reactivity of this compound. libretexts.org

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 5-Methoxy-3-nitrosalicyl alcohol |

| Amine | Ammonia (B1221849) (NH₃) or primary/secondary amines | 5-Amino-3-nitrosalicyl alcohol or N-substituted derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-3-nitrosalicyl alcohol |

This table illustrates potential SNAr reactions based on established principles and reactivity of analogous compounds.

Oxidation Pathways of this compound

In a general sense, the oxidation of a primary alcohol, such as the hydroxymethyl group in this compound, would be expected to yield the corresponding aldehyde, 5-chloro-3-nitrosalicylaldehyde, and subsequently the carboxylic acid, 5-chloro-3-nitrosalicylic acid. This type of oxidation can be achieved using various oxidizing agents. For instance, N-halo reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have been effectively used for the solvent-free oxidation of secondary alcohols to ketones. researchgate.net A similar approach could potentially be applied to the oxidation of this compound.

The presence of the nitro group and the chloro substituent on the aromatic ring can influence the reactivity of the alcohol group. The electron-withdrawing nature of these substituents can affect the ease of oxidation.

A plausible oxidation pathway for this compound is presented below:

Table 1: Postulated Oxidation Products of this compound

| Starting Material | Intermediate Product | Final Product |

| This compound | 5-chloro-3-nitrosalicylaldehyde | 5-chloro-3-nitrosalicylic acid |

It is important to note that this proposed pathway is based on general chemical principles of alcohol oxidation and has not been experimentally verified for this compound based on the provided search results.

Photochemical Reactivity and Degradation Pathways of Nitroaromatic Alcohols

The photochemistry of nitroaromatic compounds is a well-studied field, and the findings provide a strong basis for predicting the photochemical behavior of this compound. Aromatic nitro compounds are known to undergo a variety of photoreactions, with many proceeding through a triplet excited state. cdnsciencepub.com A significant reaction pathway for nitrobenzyl alcohols is an intramolecular photoredox reaction, where the nitro group is reduced, and the alcohol group is oxidized. cdnsciencepub.comrsc.org This process is particularly relevant to this compound due to its structural similarity to other studied nitrobenzyl alcohols.

Upon irradiation with UV light, especially in aqueous solutions, nitrobenzyl alcohols can transform into the corresponding nitroso aldehydes or ketones. cdnsciencepub.comrsc.org For instance, the photolysis of m-nitrobenzyl alcohol in aqueous solution yields m-nitrosobenzaldehyde. cdnsciencepub.com This transformation involves the transfer of a hydrogen atom from the benzylic alcohol to the excited nitro group. The presence of water is often crucial for this type of photoreaction, which is not typically observed in organic solvents. cdnsciencepub.comrsc.org

The general mechanism for the photochemical degradation of nitroaromatic alcohols can be summarized as follows:

Photoexcitation: The nitroaromatic alcohol absorbs light, leading to an excited triplet state. rsc.org

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the alcohol group.

Intermediate Formation: This leads to the formation of a transient intermediate.

Product Formation: The intermediate then rearranges to form the corresponding nitroso-carbonyl compound.

The quantum yields for the disappearance of aromatic nitro compounds upon photolysis are generally low, on the order of 10⁻³, indicating that deactivation to the ground state is a major competing process. dtic.mildtic.mil The main products are often aromatic nitroso compounds and nitrophenols. dtic.mildtic.mil

The photochemical degradation of nitroaromatic compounds is also influenced by the solvent. nih.govnih.gov For example, the photodegradation of 1-nitropyrene (B107360) is more efficient in toluene, benzene (B151609), and polar protic solvents compared to nonpolar and polar aprotic solvents. nih.govnih.gov The presence of other substances, such as phenols, can also increase the photodegradation yield. nih.govnih.gov

Based on these general findings, the photochemical degradation of this compound is expected to proceed via an intramolecular redox reaction to yield 5-chloro-3-nitrososalicylaldehyde.

Table 2: Potential Photochemical Degradation Products of Nitroaromatic Alcohols

| Starting Compound Example | Major Photoproduct Example | Key Reaction Type |

| m-Nitrobenzyl alcohol | m-Nitrosobenzaldehyde | Intramolecular Photoredox cdnsciencepub.com |

| o-Nitrobenzyl alcohol | o-Nitrosobenzaldehyde | Intramolecular Photoredox rsc.org |

| 1-Nitropyrene | 1-Hydroxypyrene, 1-Hydroxynitropyrenes | Nitro-nitrite rearrangement, H-abstraction nih.gov |

The study of the photochemical reactivity of nitroaromatic alcohols is significant for understanding their environmental fate, as these compounds can be pollutants, and their degradation products may also have environmental implications. nih.govrsc.org

Coordination Chemistry of 5 Chloro 3 Nitrosalicyl Alcohol

Ligand Behavior and Potential Coordination Modes

Based on its structure, 5-chloro-3-nitrosalicyl alcohol possesses several potential donor atoms for coordination with metal ions. The hydroxyl (-OH) group and the nitro (-NO2) group are the primary sites for coordination. The molecule could act as a monodentate ligand, coordinating through either the phenolic oxygen or one of the oxygens of the nitro group.

Alternatively, it could function as a bidentate ligand. A probable chelation mode would involve the phenolic oxygen and the adjacent nitro group, forming a stable five-membered ring with a metal center. This type of coordination is common for ortho-substituted phenols. The presence of the electron-withdrawing chloro and nitro groups would increase the acidity of the phenolic proton, facilitating its deprotonation upon coordination.

Synthesis and Structural Characterization of Metal Complexes

While no specific metal complexes of this compound have been reported, general methods for the synthesis of metal-salicylate or metal-phenoxide complexes can be considered. A typical synthesis would involve the reaction of a metal salt (e.g., chloride, nitrate (B79036), or acetate) with this compound in a suitable solvent. The reaction may require the presence of a base to deprotonate the phenolic hydroxyl group, facilitating coordination.

The characterization of such hypothetical complexes would rely on standard analytical techniques. Infrared (IR) spectroscopy would be crucial to observe the shift in the O-H stretching frequency upon coordination. X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Influence of Substituents (Chloro, Nitro, Hydroxyl) on Coordination Properties

The substituents on the salicyl alcohol ring are expected to have a significant electronic influence on its coordination properties.

Chloro group (-Cl): As an electron-withdrawing group, the chloro substituent at the 5-position would increase the acidity of the phenolic proton, making the ligand a better donor upon deprotonation.

Nitro group (-NO2): The strongly electron-withdrawing nitro group at the 3-position would have an even more pronounced effect on the acidity of the phenolic proton. Furthermore, the nitro group itself can participate in coordination, as mentioned earlier.

Hydroxyl group (-OH): The phenolic hydroxyl group is the primary site for deprotonation and coordination. The hydroxymethyl group (-CH2OH) is generally a weaker coordinating group but could potentially be involved in bridging between metal centers in polynuclear complexes.

The combined electron-withdrawing effects of the chloro and nitro groups would decrease the electron density on the aromatic ring and the donor atoms, which might affect the stability of the resulting metal complexes.

Self-Assembly and Supramolecular Architectures in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, with its potential for both coordination and hydrogen bonding (via the hydroxymethyl group), makes it a candidate for the construction of higher-order structures like metal-organic frameworks (MOFs) and coordination polymers.

In hypothetical MOFs or coordination polymers, the ligand could act as a linker, bridging multiple metal centers. The hydroxymethyl group could participate in hydrogen bonding networks, further stabilizing the supramolecular architecture. The specific geometry of the ligand and its coordination modes would dictate the dimensionality and topology of the resulting framework. However, without experimental data, any proposed structures remain speculative.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Syntheses

5-Chloro-3-nitrosalicyl alcohol serves as a pivotal intermediate in multi-step synthetic sequences, providing a scaffold that can be elaborated into more complex molecules with potential applications in pharmaceuticals and other areas of chemical research.

One of the most significant applications of this compound is its role as a precursor to 3-amino-5-chlorosalicyl alcohol. The nitro group is readily reduced to a primary amine under various conditions, a fundamental transformation in organic synthesis.

The catalytic hydrogenation of aromatic nitro compounds is a widely employed and efficient method for the synthesis of anilines. A variety of catalysts can be utilized for this transformation, with palladium on carbon (Pd/C) being a common choice. The reaction typically proceeds under a hydrogen atmosphere.

Table 1: Common Catalytic Systems for the Reduction of Aromatic Nitro Compounds

| Catalyst System | Reducing Agent | Typical Conditions |

| H₂/Pd-C | Hydrogen Gas | Room temperature to moderate heat, atmospheric to moderate pressure |

| H₂/PtO₂ (Adam's catalyst) | Hydrogen Gas | Room temperature, atmospheric pressure |

| H₂/Raney-Ni | Hydrogen Gas | Elevated temperature and pressure |

| SnCl₂/HCl | Stannous Chloride in Hydrochloric Acid | Room temperature |

| Fe/HCl or Fe/NH₄Cl | Iron powder in acidic or neutral medium | Reflux temperatures |

The resulting 3-amino-5-chlorosalicyl alcohol is a trifunctional molecule, possessing a nucleophilic amino group, a phenolic hydroxyl group, and a primary alcohol. This arrangement of functional groups opens up a wide array of possibilities for subsequent chemical modifications, allowing for the construction of diverse molecular frameworks. The amino group can participate in amide bond formation, act as a nucleophile in substitution reactions, or be a key component in the formation of nitrogen-containing heterocycles.

The derivatives of this compound, particularly the corresponding amino-salicyl alcohol, are valuable precursors for the synthesis of various heterocyclic compounds. The spatial arrangement of the amino, hydroxyl, and hydroxymethyl groups allows for intramolecular cyclization reactions to form fused ring systems.

A prominent example is the synthesis of benzoxazines. Benzoxazines are a class of heterocyclic compounds that are typically synthesized through the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). google.comchemicalbook.com In the case of 3-amino-5-chlorosalicyl alcohol, the internal amino and phenolic hydroxyl groups can react with an aldehyde or ketone to form a benzoxazine (B1645224) ring. The presence of the chloro substituent can influence the reactivity and properties of the resulting heterocyclic system. The general synthesis of benzoxazines involves the reaction of a phenolic compound, a primary amine, and formaldehyde. nih.govwikipedia.org

The resulting benzoxazine monomer, substituted with a chloro group and a hydroxymethyl group, can undergo thermally initiated ring-opening polymerization to produce polybenzoxazines. mdpi.comkpi.uabohrium.com These polymers are known for their high performance characteristics.

Contributions to Functional Materials Development

The unique substitution pattern of this compound and its derivatives makes them attractive candidates for the development of functional materials, particularly high-performance polymers.

The amino derivative of this compound can be utilized as a monomer in the synthesis of polybenzoxazines. Polybenzoxazines are a class of phenolic resins that exhibit excellent thermal stability, flame retardancy, low water absorption, and good dielectric properties. wikipedia.org The polymerization of benzoxazine monomers proceeds through a ring-opening mechanism upon heating, without the release of volatile byproducts, which is a significant advantage in materials processing.

The incorporation of the chloro and potential amino functionalities from the this compound precursor into the polymer backbone can impart specific properties to the resulting material. The chlorine atom can enhance flame retardancy and modify the polymer's solubility and chemical resistance. The amino group, if the nitro group is reduced, can serve as a site for further chemical modification or can influence the curing process and the final properties of the thermoset.

The general structure of a benzoxazine monomer derived from a substituted phenol, a primary amine, and formaldehyde is shown below:

Table 2: Representative Polybenzoxazine Properties

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 150 - 300 °C |

| Decomposition Temperature (Td) | 350 - 450 °C |

| Char Yield at 800 °C (in N₂) | 30 - 70 % |

| Dielectric Constant (at 1 MHz) | 2.8 - 3.5 |

| Water Absorption (24h immersion) | < 1% |

The versatility in the choice of the phenolic and amine components allows for the fine-tuning of the properties of the resulting polybenzoxazines. The use of monomers derived from this compound could lead to materials with tailored thermal, mechanical, and flame-retardant characteristics, making them suitable for applications in electronics, aerospace, and automotive industries.

Conclusion and Future Research Perspectives on 5 Chloro 3 Nitrosalicyl Alcohol

Summary of Current Academic Knowledge and Research Gaps

Currently, detailed, peer-reviewed studies focusing exclusively on 5-Chloro-3-nitrosalicyl alcohol are not prominent in the public domain. The scientific community has extensively documented the chemistry of related molecules, such as salicylanilides and various nitro- and chloro-substituted aromatic compounds, which have shown antimicrobial and other bioactive properties. For instance, a series of 5-chloro-3'-nitro-4'-substituted salicylanilides were synthesized and evaluated for their anthelmintic and antimicrobial activities. This suggests that the core structure of this compound could serve as a valuable scaffold for developing new therapeutic agents.

Emerging Research Areas in Synthesis and Reactivity

Exploration into the synthesis of this compound would likely involve multi-step processes, potentially starting from commercially available precursors like 5-chlorosalicylic acid. The introduction of the nitroso group at the 3-position presents a regioselective challenge that could be an area of synthetic methodology development.

The reactivity of the alcohol functional group opens avenues for various transformations. Standard reactions for alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, could yield novel derivatives. The presence of the chloro and nitroso substituents on the aromatic ring will influence the reactivity of the alcohol and the ring itself, a subject ripe for academic inquiry. The study of how these functional groups electronically and sterically affect reaction outcomes would be a valuable contribution.

Potential for Novel Derivatizations and Advanced Applications

The true potential of this compound may lie in its use as a building block for more complex molecules. The hydroxyl group is a prime site for derivatization through esterification or etherification, allowing for the attachment of a wide array of other chemical moieties. These derivatives could be screened for a variety of biological activities, drawing inspiration from the known applications of related salicylates and nitroaromatic compounds in pharmaceuticals and agrochemicals.

For example, ester derivatives could be synthesized and tested for analgesic or anti-inflammatory properties, similar to aspirin (B1665792) (acetylsalicylic acid). Ether derivatives could be explored for their potential as novel antimicrobial or antifungal agents. The nitroso group also offers a handle for further chemical modification, potentially leading to novel heterocyclic compounds with unique pharmacological profiles.

Interdisciplinary Research Opportunities

The study of this compound and its derivatives sits (B43327) at the crossroads of several scientific disciplines. Organic chemists could focus on developing efficient and scalable synthetic routes. Physical chemists could investigate its molecular structure and spectroscopic properties. Pharmacologists and microbiologists could screen new derivatives for biological activity, potentially leading to the discovery of new drug candidates. Furthermore, computational chemists could model the interactions of these novel compounds with biological targets, helping to guide synthetic efforts.

The limited current knowledge of this compound underscores the vast potential for new discoveries. A concerted, interdisciplinary research effort could unlock the synthetic utility and biological potential of this intriguing molecule, leading to advancements in medicinal chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3-nitrosalicyl alcohol, and how can purity be ensured during synthesis?

- Methodology :

- Reduction of 5-Chloro-3-nitrosalicylaldehyde : A plausible route involves catalytic hydrogenation or borohydride reduction of the aldehyde group in 5-Chloro-3-nitrosalicylaldehyde (CAS: 16634-90-5) to the alcohol. Use inert conditions to prevent nitro-group reduction .

- Purification : Employ column chromatography (silica gel, 40–63 µm) with ethyl acetate/hexane gradients, followed by recrystallization in ethanol. Monitor purity via TLC (Rf comparison) and GC-MS (retention time and fragmentation patterns) .

- Purity Validation : Confirm via H-NMR (CDCl₃, 360 MHz) to detect residual solvents or byproducts. Integrate peaks to quantify impurities (<2%) .

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodology :

- Spectroscopic Analysis :

- H-NMR : Identify hydroxyl (-OH) protons (δ 1.5–5.0 ppm, broad singlet) and aromatic protons (δ 6.8–8.2 ppm). Chlorine and nitro substituents deshield adjacent protons .

- IR Spectroscopy : Confirm -OH (3200–3600 cm⁻¹), nitro (1520–1360 cm⁻¹), and C-Cl (550–850 cm⁻¹) stretches .

- Chromatography : GC-MS using DB-5 or DB-FFAP columns (30 m × 0.32 mm) with helium carrier gas (2.5 mL/min). Compare retention indices with analogs like 4-nitrobenzyl alcohol (CAS: 619-73-8) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions (e.g., pH, temperature)?

- Methodology :

- Accelerated Degradation Studies :

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 30 days. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- pH Sensitivity : Dissolve in buffers (pH 2–12) and monitor nitro-group reduction or hydroxyl deprotonation using UV-Vis (λ = 270–320 nm) .

- Data Interpretation : Compare with stability profiles of structurally similar alcohols (e.g., 3-nitrobenzyl-d6 alcohol, CAS: 1219795-18-2) to identify degradation trends .

Q. How can contradictions in spectroscopic or chromatographic data for this compound be resolved?

- Methodology :

- Cross-Validation :

- Multi-Technique Analysis : Combine H-NMR, C-NMR, and high-resolution MS to confirm molecular weight (calc. for C₇H₅ClNO₃: 200.57 g/mol) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃OH substitution) to distinguish overlapping signals in complex mixtures .

- Contradiction Framework : Apply qualitative research principles (e.g., iterative data triangulation) to reconcile discrepancies between synthetic batches .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |